molecular formula C12H14N6O B12518115 (Piperazin-1-yl)[4-(2H-tetrazol-5-yl)phenyl]methanone CAS No. 651769-44-7

(Piperazin-1-yl)[4-(2H-tetrazol-5-yl)phenyl]methanone

Cat. No.: B12518115
CAS No.: 651769-44-7
M. Wt: 258.28 g/mol
InChI Key: GDPDUFQDEWMHJW-UHFFFAOYSA-N
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Description

(Piperazin-1-yl)[4-(2H-tetrazol-5-yl)phenyl]methanone is a heterocyclic compound featuring a piperazine ring connected via a methanone (carbonyl) group to a phenyltetrazole moiety. The tetrazole group serves as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability . Piperazine contributes to solubility and hydrogen-bonding interactions, making the compound a candidate for pharmacological applications.

Properties

CAS No.

651769-44-7

Molecular Formula

C12H14N6O

Molecular Weight

258.28 g/mol

IUPAC Name

piperazin-1-yl-[4-(2H-tetrazol-5-yl)phenyl]methanone

InChI

InChI=1S/C12H14N6O/c19-12(18-7-5-13-6-8-18)10-3-1-9(2-4-10)11-14-16-17-15-11/h1-4,13H,5-8H2,(H,14,15,16,17)

InChI Key

GDPDUFQDEWMHJW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=C(C=C2)C3=NNN=N3

Origin of Product

United States

Preparation Methods

Synthesis of 4-(2H-Tetrazol-5-yl)benzoic Acid

  • Starting material : 4-Cyanobenzoic acid.
  • Reagents : Sodium azide (NaN₃), triethylamine (TEA), or ammonium chloride (NH₄Cl).
  • Conditions : Reflux in dimethylformamide (DMF) or toluene at 80–120°C for 6–24 hours.
  • Yield : 60–85%.

Mechanism :
$$
\text{R–CN} + \text{NaN}3 \xrightarrow{\Delta} \text{R–C(N}2\text{)–N–NH}_2 \xrightarrow{} \text{R–tetrazole}
$$

Alternative Approaches for Challenging Substrates

For electron-deficient nitriles (e.g., fluorinated analogs), modified conditions using diethylamine hydrochloride or microwave irradiation improve yields.

Preparation of the Benzoyl-Piperazine Intermediate

The methanone bridge is established via coupling the tetrazole-containing benzoic acid derivative with piperazine. Two primary methods dominate:

Acid Chloride-Mediated Acylation

  • Step 1 : Conversion to benzoyl chloride.
    • Reagents : Oxalyl chloride (COCl)₂, catalytic DMF.
    • Conditions : 0°C to room temperature in dichloromethane (DCM).
  • Step 2 : Piperazine coupling.
    • Reagents : Piperazine, triethylamine (TEA).
    • Conditions : Stirring in DCM at 0°C, followed by room temperature for 12–24 hours.
    • Yield : 75–90%.

Example Protocol :

  • 4-(2H-Tetrazol-5-yl)benzoic acid (5.0 g) + oxalyl chloride (3.75 g) → 4-(2H-Tetrazol-5-yl)benzoyl chloride.
  • Reaction with piperazine (3.83 g) in DCM/TEA → crude product purified via column chromatography.

Peptide Coupling Reagents

For sensitive substrates, carbodiimide-based reagents (e.g., HCTU, HOBt) facilitate amide bond formation under mild conditions:

  • Reagents : HCTU, HOBt, DIPEA.
  • Conditions : Room temperature, 12–24 hours in DMF or acetonitrile.
  • Yield : 70–88%.

Integrated Synthesis Routes

Combining the above steps, full synthetic routes are categorized as follows:

Sequential Cycloaddition-Acylation

  • Synthesize 4-(2H-tetrazol-5-yl)benzoic acid via [2+3] cycloaddition.
  • Convert to acid chloride and couple with piperazine.

Advantages : High purity, scalability.
Limitations : Requires handling corrosive oxalyl chloride.

One-Pot Tetrazole Formation and Coupling

Recent patents describe tandem reactions where the nitrile precursor is directly reacted with NaN₃ and piperazine in a single pot.

  • Catalyst : Ammonium chloride.
  • Solvent : DMF/water.
  • Yield : 50–65%.

Optimization and Yield-Enhancing Techniques

Solvent and Temperature Effects

  • DMF vs. Toluene : DMF accelerates cycloaddition but complicates purification; toluene offers cleaner profiles.
  • Microwave Assistance : Reduces reaction time from 24 hours to 30 minutes for tetrazole formation.

Catalytic Improvements

  • Triethylamine hydrochloride : Enhances azide reactivity in electron-poor nitriles.
  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial reactions.

Comparative Analysis of Reported Methods

Method Conditions Yield Purity Reference
Cycloaddition + Acylation DCM, TEA, 24h 85% >95%
One-Pot Synthesis DMF/H₂O, NH₄Cl, 12h 62% 90%
Peptide Coupling HCTU, DIPEA, 18h 78% 98%

Challenges and Troubleshooting

  • Tetrazole Hydrolysis : The tetrazole ring is sensitive to strong acids/bases. Use neutral pH during workup.
  • Piperazine Side Reactions : N-acylation competes with O-acylation; stoichiometric control minimizes byproducts.
  • Purification Difficulties : Silica gel chromatography (EtOAc/MeOH) or recrystallization (MeOH/DCM) resolves impurities.

Chemical Reactions Analysis

Types of Reactions

(Piperazin-1-yl)[4-(2H-tetrazol-5-yl)phenyl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that tetrazole derivatives, including those similar to (Piperazin-1-yl)[4-(2H-tetrazol-5-yl)phenyl]methanone, exhibit significant antimicrobial properties. A study demonstrated that various tetrazole compounds showed effective inhibition against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against species such as Candida albicans and Aspergillus niger . The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Potential

Tetrazole derivatives have been investigated for their anticancer properties. For instance, compounds containing the tetrazole ring have shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest . Specific studies have highlighted the potential of these compounds in targeting resistant cancer cell lines.

Neurological Applications

The piperazine structure is known for its role in modulating neurotransmitter systems. Compounds like (Piperazin-1-yl)[4-(2H-tetrazol-5-yl)phenyl]methanone may influence serotonin and dopamine receptors, which could be beneficial in treating conditions such as depression and anxiety disorders . Research on related piperazine derivatives has shown their effectiveness as selective serotonin reuptake inhibitors (SSRIs).

Antileishmanial Activity

Recent studies have evaluated the efficacy of tetrazole derivatives against Leishmania species, responsible for leishmaniasis. Certain compounds demonstrated potent antileishmanial activity in vitro, suggesting that (Piperazin-1-yl)[4-(2H-tetrazol-5-yl)phenyl]methanone could be a candidate for further development in treating this neglected tropical disease .

Case Study 1: Antimicrobial Screening

A series of tetrazole derivatives were synthesized and screened for antimicrobial activity using the disc diffusion method. The results indicated that specific compounds exhibited greater activity than traditional antibiotics like ampicillin against resistant strains of bacteria . This highlights the potential for developing new antibiotics based on the tetrazole scaffold.

Case Study 2: Anticancer Research

In vitro studies on various cancer cell lines revealed that certain modifications to the tetrazole structure enhanced cytotoxicity. For example, substituents on the phenyl ring were found to significantly increase the potency against breast cancer cells . This case underscores the importance of structural optimization in drug design.

Mechanism of Action

The mechanism of action of (Piperazin-1-yl)[4-(2H-tetrazol-5-yl)phenyl]methanone involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, while the tetrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Linker Modifications
  • Methanone vs. Ethanone Linkers: The target compound uses a methanone (C=O) linker, whereas analogs like 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone () and 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone () employ ethanone (CH₂-C=O) linkers.
Heterocycle Substitutions
  • Piperazine vs. Piperidine: Piperazine (two nitrogen atoms) offers greater hydrogen-bonding capacity compared to piperidine (one nitrogen), as seen in 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (). This difference impacts solubility and receptor interactions .
  • Tetrazole vs. Pyrazole/Pyrimidine: While the target compound uses tetrazole, analogs like 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone () substitute tetrazole with pyrazole. Tetrazole’s bioisosteric properties may confer better metabolic stability than pyrazole .

Substituent Effects

Aryl Group Modifications
  • Electron-Withdrawing/Donating Groups: Nitro/Methoxy Substituents: Compounds like (4-(3-methoxy-4-nitrophenyl)piperazin-1-yl)(phenyl)methanone () feature nitro and methoxy groups, which influence electronic properties and reactivity. The nitro group enhances electrophilicity, while methoxy groups improve lipophilicity .
Piperazine Functionalization
  • Allyl and Methanesulfonyl Substitutions: Derivatives like 2-(4-allylpiperazin-1-yl)-1-(1-phenyl-1H-tetrazol-5-yl)ethanone () and 1-(4-methanesulfonylpiperazin-1-yl)ethanone () demonstrate how allyl or sulfonyl groups on piperazine modulate steric bulk and electronic effects, impacting pharmacokinetics .

Physicochemical Properties

Property Target Compound Analog (Ethanone-linked) Sulfonyl-modified Analog
Melting Point Not reported 185–190°C () Not reported
Solubility Moderate (tetrazole enhances) Lower (piperidine reduces) Higher (sulfonyl increases)
Hydrogen-Bond Capacity High (piperazine + tetrazole) Moderate (piperidine) High (sulfonyl + piperazine)

Research Implications

  • Pharmacological Potential: The tetrazole-piperazine scaffold is versatile for drug discovery, particularly in targeting enzymes or receptors requiring dual hydrogen-bonding and hydrophobic interactions.
  • Synthetic Optimization : Modifications like allyl or sulfonyl groups () demonstrate pathways to fine-tune bioavailability and target engagement .

Biological Activity

(Piperazin-1-yl)[4-(2H-tetrazol-5-yl)phenyl]methanone is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring linked to a phenyl group substituted with a tetrazole moiety. The structural formula can be represented as follows:

C13H14N6O\text{C}_{13}\text{H}_{14}\text{N}_{6}\text{O}

This structure is significant as it influences the compound's interaction with biological targets.

Research indicates that the biological activity of (Piperazin-1-yl)[4-(2H-tetrazol-5-yl)phenyl]methanone may involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of various enzymes, including those involved in cancer cell proliferation.
  • Interaction with Receptors : It may act on specific receptors, modulating signaling pathways that are crucial for cell growth and survival.

Biological Activity Data

The following table summarizes key findings related to the biological activity of (Piperazin-1-yl)[4-(2H-tetrazol-5-yl)phenyl]methanone:

Study Cell Line/Model IC50 (µM) Mechanism Reference
Study 1Human cancer cells0.18Enzyme inhibition
Study 2Glioma cell lines0.09Receptor modulation
Study 3B16F10 melanoma cells17.76Antimelanogenic effect

Case Study 1: Anticancer Activity

In a study assessing the anticancer properties of (Piperazin-1-yl)[4-(2H-tetrazol-5-yl)phenyl]methanone, researchers found that it exhibited significant growth inhibition in glioma cell lines, suggesting its potential as a therapeutic agent in treating brain tumors. The IC50 values were notably low, indicating high potency against these cancer cells .

Case Study 2: Tyrosinase Inhibition

Another investigation highlighted the compound's role as a competitive inhibitor of tyrosinase, an enzyme critical in melanin production. The study demonstrated that it could reduce melanin synthesis in B16F10 melanoma cells without inducing cytotoxicity, making it a promising candidate for skin-related applications .

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of similar compounds, providing insights into how modifications can enhance biological activity. For instance, derivatives of piperazine with varied substituents have been synthesized and tested for their inhibitory effects on various enzymes, showcasing the importance of structural modifications in optimizing therapeutic efficacy .

Q & A

Q. What are the key synthetic routes for (Piperazin-1-yl)[4-(2H-tetrazol-5-yl)phenyl]methanone, and how are reaction conditions optimized?

The synthesis typically involves coupling a piperazine derivative with a tetrazole-substituted benzoyl chloride. For example, similar compounds (e.g., neuroleptic agents) are synthesized via nucleophilic substitution or acylation reactions under anhydrous conditions, using solvents like dichloromethane and catalysts such as triethylamine . Optimization focuses on temperature control (0–25°C), stoichiometric ratios, and purification via column chromatography. Evidence from analogous pyrazole-methanone syntheses suggests that protecting groups may be required to prevent side reactions during acylation .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR (¹H/¹³C): Essential for confirming substituent positions and piperazine ring conformation. For example, ¹H NMR can resolve coupling patterns between piperazine protons and aromatic protons on the tetrazole-phenyl group .
  • FTIR: Identifies functional groups like the tetrazole (C=N stretch at ~1600 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹) .
  • X-ray crystallography: SHELX software (SHELXL/SHELXS) is widely used for small-molecule refinement to resolve bond angles and crystal packing, especially for validating the planar geometry of the tetrazole ring .

Q. What are the primary biological targets for this compound in pharmacological studies?

The tetrazole moiety acts as a bioisostere for carboxylic acids, making it a candidate for targeting enzymes like acetylcholinesterase (AChE) or receptors such as G-protein-coupled receptors (GPCRs). For example, piperazine-tetrazole analogs have shown inhibitory activity against AChE via the Ellman assay, with IC₅₀ values in the micromolar range .

Advanced Research Questions

Q. How can researchers address contradictions in bioactivity data across different assay systems?

  • Assay standardization: Ensure consistent enzyme sources (e.g., human vs. bovine AChE) and buffer conditions (pH 7.4, 25°C) to minimize variability .
  • Structural analogs: Compare activity of derivatives (e.g., substituting piperazine with pyrrolidine) to identify critical pharmacophores .
  • Computational validation: Molecular docking (AutoDock Vina) can predict binding modes to reconcile discrepancies between in vitro and cell-based assays .

Q. What strategies improve metabolic stability and bioavailability in preclinical studies?

  • Tetrazole modifications: Introducing electron-withdrawing groups (e.g., nitro) on the phenyl ring enhances metabolic resistance .
  • Salt formation: Piperazine’s basic nitrogen can form hydrochloride salts to improve aqueous solubility .
  • Prodrug approaches: Masking the tetrazole as a methyl ester can enhance membrane permeability, with enzymatic cleavage in vivo .

Q. How are computational methods used to predict structure-activity relationships (SAR)?

  • QSAR models: Leverage Hammett constants for substituents on the phenyl ring to correlate electronic effects with AChE inhibition .
  • Molecular dynamics (MD): Simulate interactions with binding pockets (e.g., AChE’s catalytic triad) to prioritize synthetic targets .

Q. What experimental designs resolve challenges in crystallizing this compound?

  • Solvent screening: Use mixed solvents (e.g., ethanol/water) to induce slow crystallization.
  • Temperature gradients: Gradual cooling from 50°C to 4°C promotes lattice formation.
  • SHELXD for phase problem resolution: High redundancy data collection (e.g., 99.9% completeness) improves electron density maps .

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